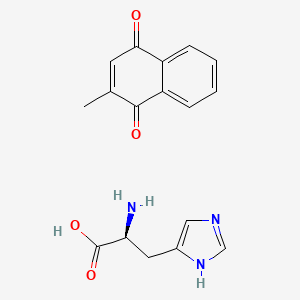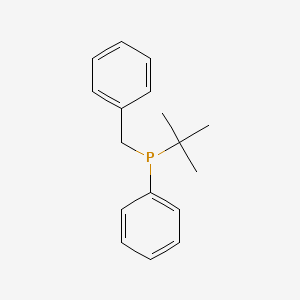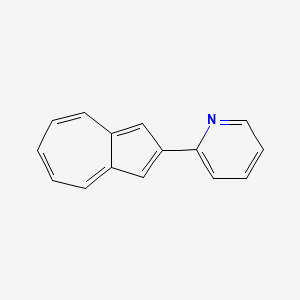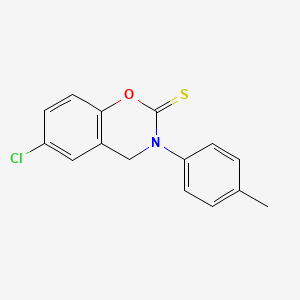![molecular formula C13H22BrNO2Si B12602998 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine CAS No. 874336-11-5](/img/structure/B12602998.png)
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine is an organic compound that features a pyridine ring substituted with a bromo group and an ethoxy group protected by a tert-butyl(dimethyl)silyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMSCl) and subsequent bromination. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of 2-(2-hydroxyethoxy)pyridine is protected using TBDMSCl in the presence of a base such as imidazole in a solvent like methylene chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions using hydrochloric acid (HCl) in methanol are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted pyridines.
Deprotected Products: The primary product is 2-(2-hydroxyethoxy)pyridine.
科学研究应用
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, aiding in the development of new therapeutic agents.
Material Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine in chemical reactions involves:
相似化合物的比较
Similar Compounds
3-Bromopropoxy-tert-butyldimethylsilane: Similar in structure but with a propoxy group instead of an ethoxy group.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromoethoxy group.
Uniqueness
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine is unique due to its specific combination of a pyridine ring, a bromo substituent, and a protected ethoxy group. This combination allows for selective reactions and functional group transformations that are not possible with other similar compounds .
属性
CAS 编号 |
874336-11-5 |
|---|---|
分子式 |
C13H22BrNO2Si |
分子量 |
332.31 g/mol |
IUPAC 名称 |
2-(3-bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(4,5)17-10-9-16-12-11(14)7-6-8-15-12/h6-8H,9-10H2,1-5H3 |
InChI 键 |
FFTMOEYUXJIYIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)





![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)




![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)
